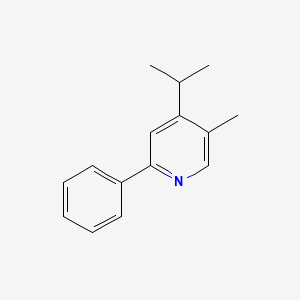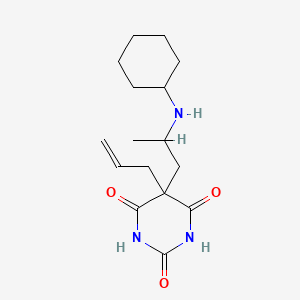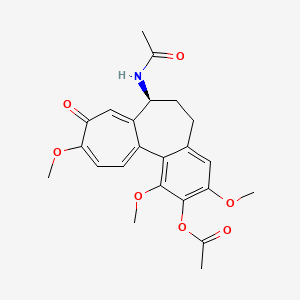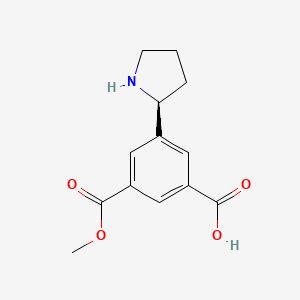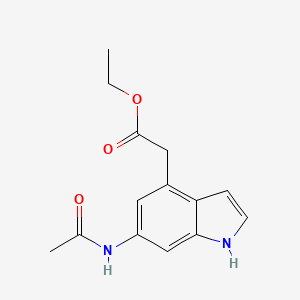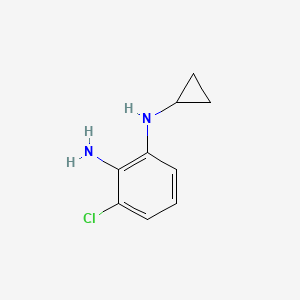
3-chloro-N1-cyclopropylbenzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N1-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H11ClN2. It is a derivative of benzene, featuring a chlorine atom and a cyclopropyl group attached to the benzene ring, along with two amine groups. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-chloro-N1-cyclopropylbenzene-1,2-diamine can be synthesized through the amination of aniline. The process involves introducing a cyclopropyl group and a chlorine atom to the aniline molecule, followed by a reduction reaction to obtain the target compound . The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors and precise control of reaction parameters. The use of advanced techniques such as continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N1-cyclopropylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chlorine atom and amine groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorinated or aminated benzene derivatives, while substitution reactions can produce a wide range of substituted benzene compounds .
Applications De Recherche Scientifique
3-chloro-N1-cyclopropylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which 3-chloro-N1-cyclopropylbenzene-1,2-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways . Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N1-cyclopropylbenzene-1,3-diamine
- 3-chloro-N1-cyclopropylbenzene-1,4-diamine
- 3-chloro-N1-cyclopropylbenzene-1,2-diamine derivatives
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom and cyclopropyl group on the benzene ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H11ClN2 |
|---|---|
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
3-chloro-1-N-cyclopropylbenzene-1,2-diamine |
InChI |
InChI=1S/C9H11ClN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 |
Clé InChI |
SJZPGABWHNRXIU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC2=C(C(=CC=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


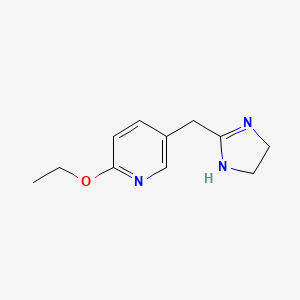
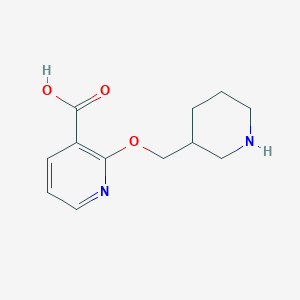
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B12820600.png)
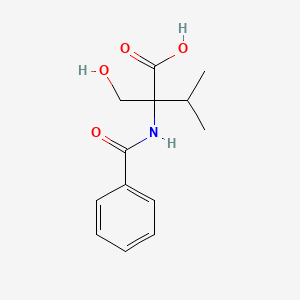
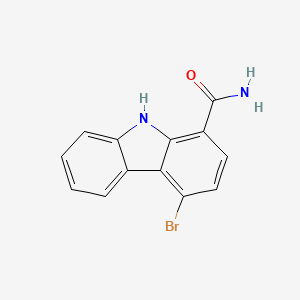
![Sodium N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-sulfonato-D-tyrosin e](/img/structure/B12820609.png)
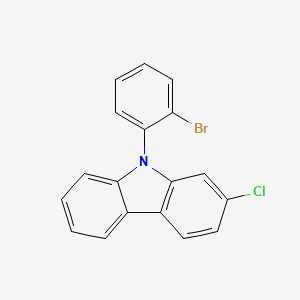
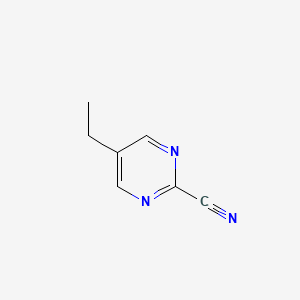
![1-(2,3-Dihydro-1H-imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B12820621.png)
